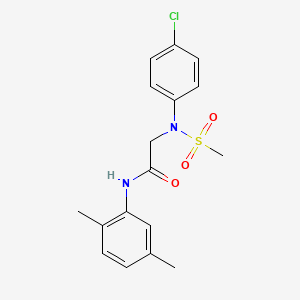![molecular formula C22H22N2O5S B3456736 N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as an anti-cancer drug, but recent research has shown that it has a wide range of applications in other diseases as well.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of multiple kinases, including RAF kinase, VEGFR, PDGFR, and c-KIT. This inhibition leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. This compound 43-9006 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of multiple kinases, leading to the inhibition of cell proliferation, angiogenesis, and tumor growth. This compound 43-9006 has also been shown to induce apoptosis in cancer cells. In addition, this compound 43-9006 has been shown to have anti-inflammatory and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and is well characterized, making it a reliable tool for research. However, this compound 43-9006 also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, the inhibition of multiple kinases can make it difficult to determine which kinase is responsible for a particular effect.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006. One direction is the development of more specific inhibitors of individual kinases targeted by this compound 43-9006. This would allow for a better understanding of the specific roles of these kinases in disease processes. Another direction is the study of this compound 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. This could potentially enhance the efficacy of these therapies and improve patient outcomes. Finally, the study of this compound 43-9006 in other diseases, such as psoriasis and Alzheimer's disease, could lead to the development of new therapies for these diseases.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound 43-9006 has been studied in preclinical and clinical trials for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(30(26,27)19-7-5-4-6-8-19)17-11-9-16(10-12-17)22(25)23-20-14-13-18(28-2)15-21(20)29-3/h4-15H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHFILODQZCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


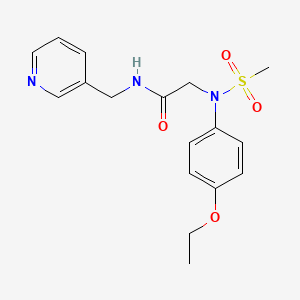
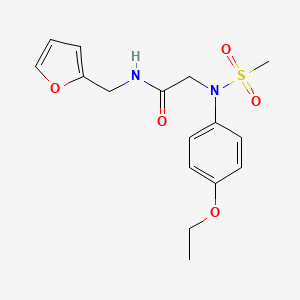
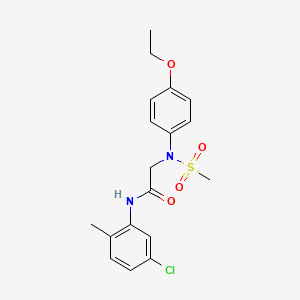
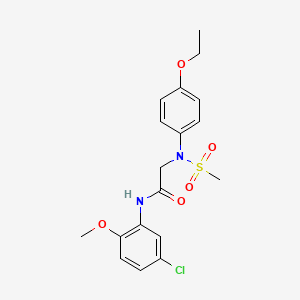
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3456683.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456692.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456729.png)
![N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456733.png)
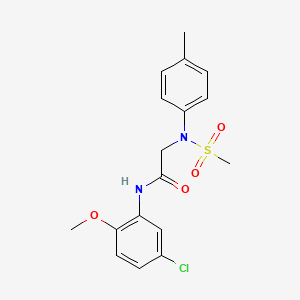
![methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456752.png)
